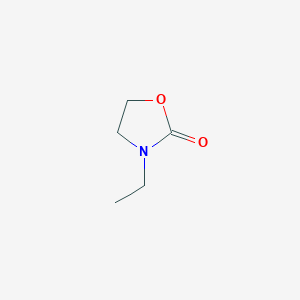
3-hydroxy-4-methyloxolan-2-one, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-4-methyloxolan-2-one, a mixture of diastereomers, is an organic compound with the molecular formula C5H8O3. This compound is characterized by the presence of a hydroxyl group and a methyl group attached to an oxolanone ring. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4-methyloxolan-2-one can be achieved through several methods. One common approach involves the cyclization of 4-hydroxy-2-methylbutanoic acid under acidic conditions. This reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the formation of the oxolanone ring.
Another synthetic route involves the reduction of 3-hydroxy-4-methyl-2-oxobutanoic acid using a reducing agent like sodium borohydride. This method provides a more controlled environment for the formation of the desired product and can be performed under milder conditions compared to the cyclization method.
Industrial Production Methods
In an industrial setting, the production of 3-hydroxy-4-methyloxolan-2-one may involve continuous flow processes to ensure consistent quality and yield. Large-scale synthesis often utilizes automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents that can be easily recycled and reused is also common to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-4-methyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-oxo-4-methyloxolan-2-one.
Reduction: The compound can be reduced to form 3-hydroxy-4-methyloxolane, where the oxolanone ring is converted to an oxolane ring.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.
Major Products Formed
Oxidation: 3-oxo-4-methyloxolan-2-one
Reduction: 3-hydroxy-4-methyloxolane
Substitution: Various halogenated or alkylated derivatives depending on the substituent introduced.
Scientific Research Applications
3-hydroxy-4-methyloxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving hydroxylation and oxidation processes.
Medicine: Research into its potential as a building block for pharmaceuticals is ongoing. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of polymers and resins, where its functional groups can participate in polymerization reactions to create materials with desirable properties.
Mechanism of Action
The mechanism of action of 3-hydroxy-4-methyloxolan-2-one depends on its specific application. In biochemical contexts, it may act as a substrate for enzymes that catalyze hydroxylation or oxidation reactions. The compound’s hydroxyl group can form hydrogen bonds with active site residues, facilitating its conversion to other products. In industrial applications, its reactivity with other monomers or catalysts can drive polymerization processes.
Comparison with Similar Compounds
3-hydroxy-4-methyloxolan-2-one can be compared with other similar compounds, such as:
3-hydroxy-4-methylpentanoic acid: This compound has a similar structure but lacks the oxolanone ring, which affects its reactivity and applications.
4-hydroxy-2-methylbutanoic acid: This precursor to 3-hydroxy-4-methyloxolan-2-one has different chemical properties due to the absence of the cyclic structure.
3-hydroxy-4-methyloxolane: The reduced form of 3-hydroxy-4-methyloxolan-2-one, which has different physical properties and reactivity due to the absence of the carbonyl group.
The uniqueness of 3-hydroxy-4-methyloxolan-2-one lies in its combination of a hydroxyl group, a methyl group, and an oxolanone ring, which together confer distinct chemical properties and reactivity patterns.
Properties
CAS No. |
4386-18-9 |
|---|---|
Molecular Formula |
C5H8O3 |
Molecular Weight |
116.11 g/mol |
IUPAC Name |
3-hydroxy-4-methyloxolan-2-one |
InChI |
InChI=1S/C5H8O3/c1-3-2-8-5(7)4(3)6/h3-4,6H,2H2,1H3 |
InChI Key |
GFPAFTLIWBGZMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(=O)C1O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



